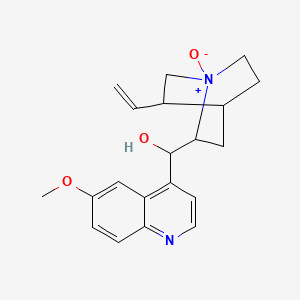

Quinidine N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDIZKMXQMCCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document provides a comprehensive overview of various synthetic methods, detailed experimental protocols, and characterization data to support research and development in drug metabolism and medicinal chemistry.

Introduction

This compound is the product of the N-oxidation of the quinuclidine nitrogen of quinidine. As a significant metabolite, its synthesis is crucial for pharmacological studies, impurity profiling, and as a reference standard in analytical method development. This guide outlines established and potential methods for the oxidation of quinidine to its corresponding N-oxide, focusing on practical laboratory-scale preparations. The primary methods discussed involve the use of common oxidizing agents, including ozone (O₃), meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (KPMS).

Comparative Overview of Synthetic Methods

The selection of an appropriate synthetic method for the N-oxidation of quinidine depends on factors such as desired yield, scalability, reaction time, and safety considerations. The following table summarizes the key quantitative parameters for the primary methods discussed in this guide. It is important to note that some of the detailed data has been derived from the synthesis of quinine N-oxide, the diastereomer of this compound; similar outcomes are anticipated for quinidine due to their structural similarity.

| Method | Oxidizing Agent | Typical Solvent(s) | Reaction Temperature | Reaction Time | Reported Yield | Purity |

| Ozonolysis | Ozone (O₃) | Acetone/Water | -12°C to 0°C | ~2 hours | 72% (for Quinine N-oxide)[1][2] | High after purification |

| Peroxyacid Oxidation | m-CPBA | 1,2-Dichloroethane | Room Temperature | ~48 hours | 82% (for a related quinoline)[3] | High after purification |

| Hydrogen Peroxide | H₂O₂ | Not specified | Not specified | ~24 hours (overnight)[1] | Not Reported | Variable |

| Peroxymonosulfate | KPMS (Oxone®) | Water/Buffer | 20-25°C | ~15 minutes | Not Reported | High |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Method 1: Synthesis via Ozonolysis

This method, adapted from the synthesis of quinine N-oxide, utilizes a controlled flow of ozone to achieve regioselective oxidation of the quinuclidine nitrogen.[1][2]

Materials:

-

Quinidine (1.0 eq)

-

Acetone/Water (95:5 v/v)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ozone generator

-

Gas dispersion tube

-

Ice/salt bath

-

Nitrogen gas source

Procedure:

-

Dissolve quinidine (e.g., 3 mmol, 0.973 g) in 20 mL of a 95:5 acetone/water mixture in a round-bottom flask equipped with a gas dispersion tube.[2]

-

Cool the reaction mixture to between -12°C and 0°C using an ice/salt bath.[1][2]

-

Bubble ozone through the solution at a low flow rate (e.g., 0.06 mmol/minute) for approximately 2 hours. The reaction can be monitored by TLC until the starting material is consumed. The solution may turn a pale yellow color.[1]

-

Upon completion, switch the gas flow to nitrogen to purge any remaining ozone from the reaction mixture.[1]

-

Dilute the reaction mixture with 25 mL of water and extract with dichloromethane (3 x 30 mL).[1]

-

Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, often as a yellow foam.[1]

-

Purify the crude product by column chromatography.

Method 2: Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective reagent for the N-oxidation of amines. This protocol is based on general procedures for the N-oxidation of quinoline derivatives.[3]

Materials:

-

Quinidine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~1.25 eq)

-

1,2-Dichloroethane or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve quinidine in 1,2-dichloroethane or DCM in a round-bottom flask.

-

Add m-CPBA portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.

-

After completion, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product via column chromatography.

Purification and Characterization

Purification by Column Chromatography

This compound is a polar compound and can be effectively purified using silica gel column chromatography.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of methanol in a less polar solvent is typically effective. Start with a low polarity eluent and gradually increase the polarity. A common solvent system is a mixture of dichloromethane and methanol (e.g., starting from 100% DCM and gradually increasing to 5-10% methanol in DCM).[4] For basic compounds like this compound, deactivating the silica gel with triethylamine (1-3% in the eluent) can improve peak shape and recovery.[5]

-

Monitoring: Fractions can be monitored by TLC, typically using a mobile phase of methanol/acetone (1:1), where the N-oxide will have a lower Rf value than the starting quinidine.[1]

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Thin Layer Chromatography (TLC): Rf = ~0.3 (Methanol/Acetone 1:1 on silica gel), compared to Quinidine Rf = ~0.5.[1]

-

Mass Spectrometry (MS): The electrospray ionization mass spectrum will show a molecular ion [M+H]⁺ at m/z 341, corresponding to the addition of an oxygen atom to quinidine (C₂₀H₂₄N₂O₃).[6]

-

Infrared (IR) Spectroscopy: The presence of the N-oxide functional group is indicated by a characteristic N-O stretching vibration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The formation of the N-oxide results in characteristic shifts of the protons and carbons on the quinuclidine ring compared to the parent quinidine.

Workflow and Process Visualization

The general workflow for the synthesis, purification, and characterization of this compound is depicted below.

Caption: General workflow for the synthesis and characterization of this compound.

The logical relationship for selecting a synthetic method can be visualized as follows:

Caption: Decision matrix for selecting a synthetic method for this compound.

Safety Considerations

-

Ozone: is a toxic and powerful oxidizing agent. The ozonolysis reaction should be performed in a well-ventilated fume hood, and any excess ozone should be quenched (e.g., with a potassium iodide trap).[1]

-

m-CPBA: is a potentially shock-sensitive solid, especially when dry, and should be handled with care.

-

Solvents: Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with appropriate personal protective equipment in a fume hood.

-

General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and analytical requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Purification [chem.rochester.edu]

- 6. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Quinidine N-oxide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is a primary metabolite of the well-known antiarrhythmic drug, quinidine. As a key product of quinidine's metabolism in the body, understanding the physicochemical properties, pharmacokinetics, and analytical methods for this compound is crucial for a comprehensive evaluation of the parent drug's efficacy and safety profile. This technical guide provides a detailed overview of this compound, including its chemical identity, metabolic pathway, and relevant experimental protocols.

Physicochemical Properties

This compound is the product of the oxidation of the quinuclidine nitrogen of quinidine. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 70116-00-6 | [1] |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [1] |

| Molecular Weight | 340.42 g/mol | [2] |

| Formal Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [1][2] |

| Synonyms | Quinidine 1-Oxide | [2] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Storage | Store at -20°C for long-term stability | [1] |

Metabolism and Pharmacokinetics

This compound is a major metabolite of quinidine in humans. Its formation is primarily catalyzed by the cytochrome P450 enzyme system in the liver.

Metabolic Pathway:

The metabolic conversion of quinidine to this compound is a critical step in the drug's detoxification and elimination pathway. The primary enzyme responsible for this N-oxidation is CYP3A4, a key enzyme in drug metabolism.

References

Spectroscopic Profile of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. Understanding the spectral characteristics of this compound is crucial for its identification, characterization, and quantification in various stages of drug development and metabolic studies. This document presents available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, along with generalized experimental protocols for their acquisition.

Introduction to this compound

This compound is a metabolite formed through the oxidation of the quinuclidine nitrogen atom of quinidine.[1] Its molecular formula is C₂₀H₂₄N₂O₃, and it has a molecular weight of 340.42 g/mol .[2][3] The formation of N-oxides is a common metabolic pathway for xenobiotics containing tertiary amine functionalities. The addition of an oxygen atom can alter the pharmacological and toxicological properties of the parent compound, making the study of such metabolites essential.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. Due to the limited availability of directly published spectra for this compound, data for its stereoisomer, Quinine N-oxide, is also presented for comparative purposes, as their spectral features are expected to be very similar.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The introduction of the N-oxide functionality typically leads to a downfield shift of the signals corresponding to the protons and carbons in close proximity to the N-O bond due to the deshielding effect of the oxygen atom.

For reference, theoretical and experimental NMR data for the parent compound, quinidine, are available and can serve as a basis for predicting the shifts in the N-oxide derivative.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of metabolites. For the stereoisomer Quinine N-oxide, the protonated molecular ion [M+H]⁺ is observed at m/z 341.[8] Key fragment ions are observed at m/z 323, 296, 198, 186, and 160.[8] The difference of 16 amu between the protonated molecular ion of Quinine N-oxide (m/z 341) and Quinine (m/z 325) confirms the addition of an oxygen atom.[8][9] The fragmentation pattern provides structural information, with ions at m/z 186 and 160 corresponding to the fragmentation of the quinoline ring.[8][9]

Table 1: Mass Spectrometry Data for Quinine N-oxide

| Ion Description | m/z |

| [M+H]⁺ | 341 |

| [M+H - H₂O]⁺ | 323 |

| Fragment Ion | 296 |

| Fragment Ion | 198 |

| Fragment Ion (Quinoline Ring) | 186 |

| Fragment Ion (Quinoline Ring) | 160 |

Data is for the stereoisomer, Quinine N-oxide, and is expected to be highly similar for this compound.[8]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. A characteristic feature in the IR spectrum of an N-oxide is the N-O stretching vibration. For alkaloid N-oxides, this band is typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹.[9][10] The rest of the IR spectrum of this compound is expected to be similar to that of quinidine, showing characteristic absorptions for the aromatic quinoline ring, the C-O stretching of the secondary alcohol, and the C=C stretching of the vinyl group.

Table 2: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~3080 | =C-H stretch (aromatic, vinyl) |

| ~2940 | C-H stretch (aliphatic) |

| ~1620 | C=C stretch (quinoline ring) |

| ~1590, 1500 | C=C stretch (aromatic) |

| ~1240 | C-O stretch (aryl ether) |

| ~1090 | C-O stretch (secondary alcohol) |

| 928 - 971 | N-O stretch (N-oxide) |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of this compound (typically 1-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters for ¹H NMR may include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate, is used to separate the analyte from the matrix.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. Full scan mass spectra are acquired to identify the protonated molecular ion. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns for structural elucidation.

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic data for this compound, while not exhaustively published, can be inferred from its parent compound and its stereoisomer. Mass spectrometry confirms its molecular weight and provides characteristic fragmentation patterns. Infrared spectroscopy identifies the key functional groups, including the distinctive N-O stretch. While detailed NMR assignments require further dedicated studies, the expected chemical shift changes upon N-oxidation are predictable. The combination of these spectroscopic techniques provides a powerful toolkit for the unambiguous identification and characterization of this compound in various research and development settings.

References

- 1. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tsijournals.com [tsijournals.com]

- 6. Quinidine(56-54-2) 13C NMR [m.chemicalbook.com]

- 7. Quinidine(56-54-2) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Quinidine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity

| Identifier | Value |

| Systematic Name | (1R,2R,4S,5R)-2-((S)-hydroxy(6-methoxyquinolin-4-yl)methyl)-5-vinylquinuclidine 1-oxide |

| Synonyms | Quinidine 1-Oxide, (9S)-6'-Methoxycinchonan-9-ol 1-Oxide |

| CAS Number | 70116-00-6[1][2] |

| Molecular Formula | C₂₀H₂₄N₂O₃[1][2] |

| Molecular Weight | 340.42 g/mol [1][2] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | 173-176°C | United States Biological |

| Solubility | Soluble in DMSO and Methanol.[1] | Cayman Chemical, Allmpus |

| pKa (predicted for quinoline N-oxide) | 0.87 ± 0.10 | ChemicalBook |

Experimental Protocols

Synthesis of this compound

Method 1: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

This procedure is adapted from the general synthesis of quinoline N-oxides.

-

Dissolve quinidine in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in CH₂Cl₂ to the quinidine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Oxidation with Ozone

This protocol is based on the synthesis of the diastereomer, quinine N-oxide, and can be adapted for quinidine.[3]

-

Dissolve quinidine in a mixture of acetone and water (e.g., 95:5 v/v).[3]

-

Cool the solution to a low temperature (e.g., -12°C to 0°C).[3]

-

Bubble a low flow of ozone gas through the solution.[3]

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by a suitable method, such as column chromatography, to yield this compound.[3]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer solutions of different pH) in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Determination of pKa

Method 1: Potentiometric Titration

-

Dissolve a precisely weighed amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol, ethanol) if the compound has low aqueous solubility.

-

Add a standardized solution of a strong acid (e.g., HCl) to fully protonate the basic sites of the molecule.

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, known increments.

-

Measure the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

Plot the measured pH against the volume of titrant added to generate a titration curve.

-

The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This can be determined from the inflection point of the titration curve.

Method 2: UV-Vis Spectrophotometry

This method is applicable if the UV-Vis spectrum of the compound changes with ionization.

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare solutions of this compound of the same concentration in each of the buffer solutions.

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Select a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at the selected wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point of the curve.

Spectral Data

Mass Spectrometry

The mass spectrum of N-oxides is characterized by the facile loss of an oxygen atom. For the protonated molecule of quinine N-oxide ([M+H]⁺ at m/z 341), a prominent fragment ion is observed at m/z 323, corresponding to the loss of 16 Da.[4] Other significant fragments are observed at m/z 296, 198, 186, and 160.[4] A similar fragmentation pattern is expected for this compound.

NMR Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, data for its diastereomer, quinine N-oxide, can provide valuable insights. The presence of the N-oxide group leads to a deshielding effect on the adjacent protons and carbons of the quinuclidine ring.[3]

¹H NMR of Quinine N-oxide (representative data): Aromatic signals for the quinoline ring are observed in the range of 7.39-8.67 ppm. Deshielding of the methylene protons adjacent to the N-oxide is evident, with signals appearing around 3.21, 3.45, 3.72, and 4.15 ppm.[3]

¹³C NMR of Quinine N-oxide (representative data): The inductive effect of the N-oxide oxygen also deshields the adjacent alkyl carbons, with signals appearing at approximately 60.1, 71.1, and 75.1 ppm. The carbon signals of the quinoline ring are found between 103.0 and 159.9 ppm.[3]

Biological Context and Signaling Pathways

This compound is a major metabolite of quinidine, formed primarily in the liver. The metabolic pathway involves the oxidation of the nitrogen atom in the quinuclidine ring of quinidine.

Metabolic Formation of this compound

The formation of this compound from quinidine is catalyzed by cytochrome P450 enzymes, with CYP3A4 being the most active isoform.[1]

Experimental Workflow for In Vitro Metabolism Study

A typical workflow to study the in vitro metabolism of quinidine to this compound is depicted below.

References

The Discovery and Isolation of Quinidine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a significant metabolite of the antiarrhythmic drug quinidine. Its discovery and isolation have been pivotal in understanding the metabolic fate and overall pharmacological profile of quinidine. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and proposed biological isolation of this compound. It includes detailed experimental protocols, quantitative data, and visual representations of key processes to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Quinidine, a class I antiarrhythmic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, this compound is a notable product of the N-oxidation of the quinuclidine nitrogen. The formation of this metabolite is primarily mediated by the cytochrome P450 enzyme system, particularly the CYP3A4 isoform. Understanding the properties and formation of this compound is crucial for a complete toxicological and pharmacological assessment of quinidine.

Discovery and Significance

The discovery of this compound as a human metabolite was a key step in elucidating the metabolic pathways of quinidine. Early studies identified several metabolites in the plasma and urine of patients undergoing quinidine therapy. Subsequent research, utilizing advanced analytical techniques, confirmed the structure of this compound and established its formation via hepatic metabolism. While generally considered less pharmacologically active than its parent compound, the characterization of all metabolites is a critical aspect of drug safety and efficacy evaluation.

Chemical Synthesis of this compound

Due to the challenges in isolating sufficient quantities of this compound from biological matrices for extensive study, chemical synthesis provides a reliable alternative for obtaining this compound. The following protocol is adapted from established methods for the N-oxidation of similar alkaloids.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from quinidine base.

Materials:

-

Quinidine base

-

m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Reaction Setup: Dissolve quinidine base in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add a solution of m-Chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) in DCM to the quinidine solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), using a mobile phase such as dichloromethane:methanol (9:1). The product, this compound, is expected to have a lower Rf value than the starting material, quinidine, due to its increased polarity.

-

Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate. Stir the mixture vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Typical Yield | 70-85% | Adapted from similar N-oxidation reactions. |

| Purity (Post-Purification) | >95% (by HPLC) | General expectation for this type of synthesis. |

Isolation of this compound from Biological Matrices

Proposed Experimental Protocol: Isolation from Urine

Objective: To isolate and purify this compound from a urine sample.

Materials:

-

Urine sample from a subject administered with quinidine

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Methanol

-

Acetonitrile

-

Ammonium hydroxide

-

Formic acid

-

Water (HPLC grade)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Sample Pre-treatment: Centrifuge the urine sample to remove particulate matter. Adjust the pH of the supernatant to approximately 9-10 with ammonium hydroxide.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the pH-adjusted urine sample onto the cartridge.

-

Wash the cartridge with water to remove salts and other polar impurities.

-

Wash with a low percentage of methanol in water to elute weakly bound impurities.

-

Elute the quinidine and its metabolites with a mixture of methanol and ammonium hydroxide (e.g., 98:2 v/v).

-

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature (e.g., 40 °C).

-

Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase for HPLC.

-

Preparative HPLC Purification:

-

Inject the reconstituted sample onto a preparative reversed-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 235 nm or 254 nm).

-

Collect fractions corresponding to the peak of this compound.

-

-

Purity Assessment and Confirmation: Analyze the collected fractions for purity using analytical HPLC. Confirm the identity of the isolated compound using high-resolution mass spectrometry and NMR spectroscopy.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the isolated or synthesized this compound.

Spectroscopic Data

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Downfield shifts of protons on the quinuclidine ring, particularly those alpha to the N-oxide, compared to quinidine. |

| ¹³C NMR | Downfield shifts of carbons on the quinuclidine ring, especially those adjacent to the N-oxide, compared to quinidine. |

| Mass Spectrometry (ESI-MS) | Protonated molecule [M+H]⁺ at m/z 341.4. A characteristic neutral loss of 16 Da (oxygen) is often observed. |

| High-Resolution MS | Provides the exact mass of the molecular ion, confirming the elemental composition C₂₀H₂₄N₂O₃. |

Table 2: High-Resolution Mass Spectrometry Data for Quinine N-oxide (as a reference)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 341.1865 | 341.1860 |

| [M+H-O]⁺ | 325.1916 | 325.1911 |

Visualizing the Processes

Signaling Pathway: Metabolic Formation of this compound

The primary pathway for the formation of this compound in the liver is through the action of Cytochrome P450 3A4 (CYP3A4).

Caption: Metabolic conversion of Quinidine to this compound mediated by CYP3A4.

Experimental Workflow: Chemical Synthesis

The chemical synthesis of this compound follows a clear and logical workflow.

Caption: Workflow for the chemical synthesis of this compound.

Experimental Workflow: Isolation from Urine

The proposed workflow for isolating this compound from urine involves several key purification steps.

Caption: Proposed workflow for the isolation of this compound from urine.

Conclusion

This technical guide has provided a detailed overview of the discovery and isolation of this compound. While chemical synthesis offers a straightforward route to obtain this metabolite, its isolation from biological matrices remains a complex procedure requiring multi-step purification. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug metabolism and development, facilitating further studies on the pharmacological and toxicological properties of quinidine and its metabolites. Further research is warranted to establish a standardized preparative isolation protocol and to fully characterize the spectroscopic properties of this compound.

An In-depth Technical Guide on the Thermal Stability and Degradation of Quinidine N-oxide

Disclaimer: As of December 2025, publicly available experimental data specifically detailing the thermal stability and degradation pathways of Quinidine N-oxide is limited. This document, therefore, serves as a comprehensive technical framework and a set of standardized protocols for conducting a thorough thermal stability analysis of this compound, presented as a case study for researchers, scientists, and drug development professionals. The quantitative data herein is illustrative and intended to serve as a template for reporting and interpretation based on established principles of pharmaceutical stability testing.

Introduction to this compound and the Importance of Thermal Stability

This compound is a primary metabolite of quinidine, a well-known Class I antiarrhythmic agent.[1] As a metabolite, its presence in vivo is significant, and understanding its physicochemical properties, including thermal stability, is crucial for a comprehensive safety and efficacy profile of the parent drug. Thermal stability is a critical quality attribute (CQA) for any pharmaceutical compound, including active pharmaceutical ingredients (APIs) and their metabolites. A thorough understanding of a compound's response to thermal stress is paramount for:

-

Determining appropriate storage, handling, and shipping conditions.

-

Predicting shelf-life and identifying potential degradation products.

-

Ensuring the safety and efficacy of pharmaceutical products by characterizing potentially toxic degradants.

-

Complying with international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).

This guide outlines the essential techniques and protocols for a comprehensive forced degradation study focused on the thermal stability of this compound.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting stability studies.

| Property | Value | Reference |

| Chemical Name | (9S)-6'-Methoxycinchonan-9-ol 1-Oxide | [2] |

| CAS Number | 70116-00-6 | [2][3] |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [2][3] |

| Molecular Weight | 340.42 g/mol | [2][3] |

| Appearance | Off-White Solid | |

| Solubility | Soluble in Methanol, DMSO | [2] |

| Storage Conditions | 2-8 °C, under inert atmosphere |

Theoretical Degradation Pathways

While specific experimental data is lacking, the chemical structure of this compound suggests potential degradation pathways under thermal stress. The N-oxide functional group is known to be thermally labile and can undergo deoxygenation to the corresponding tertiary amine (Quinidine). Other potential degradation routes could involve modifications to the quinoline ring or the quinuclidine nucleus, especially at elevated temperatures.

Experimental Protocols for Thermal Stability and Forced Degradation Studies

A comprehensive assessment of thermal stability involves subjecting the compound to a range of stress conditions, as outlined in ICH guidelines. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[4]

Objective: To evaluate the stability of this compound in its solid form at elevated temperatures.

Methodology:

-

Sample Preparation: Place approximately 10-50 mg of this compound powder in clean, dry, and inert glass vials. Prepare separate samples for each temperature and time point.

-

Stress Conditions: Expose the samples to a range of temperatures in a calibrated oven. Recommended conditions are 40°C, 60°C, and 80°C. A sample should also be stored at the recommended storage condition (e.g., 5°C) as a control.

-

Time Points: Withdraw samples at predetermined intervals, such as 0, 1, 2, 4, and 8 weeks.

-

Analysis: At each time point, dissolve the samples in a suitable solvent (e.g., methanol) and analyze using a stability-indicating HPLC method.

Objective: To assess the stability of this compound in solution at various pH levels and temperatures.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute the stock solution with acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) solutions to a final concentration of approximately 1 mg/mL.

-

Stress Conditions: Incubate the solutions in sealed vials at elevated temperatures, such as 60°C and 80°C, protected from light.

-

Time Points: Sample the solutions at intervals like 0, 2, 6, 12, and 24 hours.

-

Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples using a stability-indicating HPLC method.

Objective: To determine the effect of light exposure on the stability of this compound.

Methodology:

-

Sample Preparation: Expose solid this compound and its solution (in a photostable container) to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Control: Keep parallel samples protected from light (e.g., wrapped in aluminum foil) at the same temperature.

-

Analysis: Analyze the exposed and control samples by a stability-indicating HPLC method.

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

-

Sample Preparation: Dissolve this compound in a suitable solvent and treat it with an oxidizing agent, such as 3% hydrogen peroxide.

-

Stress Conditions: Maintain the solution at room temperature, protected from light.

-

Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method.

Analytical Methodology: Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products.

| Parameter | Recommended Conditions |

| Instrument | High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) and/or Mass Spectrometry (MS) detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min. |

| Column Temperature | 30°C. |

| Detection | PDA detection at a wavelength determined by the UV spectrum of this compound; MS for identification of degradants. |

| Injection Volume | 10 µL. |

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Illustrative Quantitative Data

The following tables present hypothetical data from forced degradation studies of this compound.

Table 2: Illustrative Solid-State Thermal Degradation of this compound

| Temperature | Time (weeks) | Assay (%) of this compound | Total Impurities (%) |

| 40°C | 4 | 99.5 | 0.5 |

| 40°C | 8 | 99.1 | 0.9 |

| 60°C | 4 | 97.2 | 2.8 |

| 60°C | 8 | 95.0 | 5.0 |

| 80°C | 1 | 92.3 | 7.7 |

| 80°C | 2 | 88.5 | 11.5 |

Table 3: Illustrative Solution-State Degradation of this compound at 60°C

| Condition | Time (hours) | Assay (%) of this compound | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 M HCl | 12 | 85.4 | 9.8 | 4.1 |

| Neutral (Water) | 24 | 98.1 | 1.2 | 0.5 |

| 0.1 M NaOH | 12 | 90.2 | 6.5 | 2.7 |

| 3% H₂O₂ | 8 | 82.7 | 15.3 | 1.6 |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study.

References

An In-depth Technical Guide to the Basic Pharmacology of Quinidine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is one of the major metabolites of quinidine, a class Ia antiarrhythmic agent. While historically considered less active than its parent compound, emerging research indicates that this compound possesses intrinsic electrophysiological activity and contributes to the overall pharmacological profile of quinidine. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in both preclinical and clinical studies. It is formed from the N-oxidation of quinidine, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C9 and CYP2E1.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in beagle dogs and humans.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs following Intravenous Infusion [1]

| Parameter | Mean Value (± SD) | Units |

| Volume of Distribution (Vdss) | 1.03 (± 0.21) | L/kg |

| Clearance | 0.065 (± 0.012) | L/min |

| Terminal Half-life | 316 (± 69) | min |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects following a Single Oral Dose

| Parameter | Mean Value (± SD) | Units |

| Elimination Half-life | 2.5 (± 0.28) | hours |

| Renal Clearance | 1.3 (± 0.3) | L/hr |

| Unchanged in Urine (up to 12h) | 13.9 (± 3.7) | % of dose |

| Free Fraction in Serum | 3.3 (± 0.83) | % |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Beagle Dogs [1]

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in a preclinical canine model.

-

Animal Model: Male beagle dogs.

-

Drug Administration: A single intravenous infusion of this compound.

-

Sample Collection:

-

Blood samples are collected at predetermined time points following drug administration.

-

Urine is collected over a specified period to assess renal clearance.

-

-

Sample Processing:

-

Plasma is separated from blood samples by centrifugation.

-

All samples are stored at -20°C until analysis.

-

-

Bioanalysis:

-

Plasma and urine concentrations of this compound are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

-

HPLC System: A standard HPLC system equipped with a UV detector is used.

-

Mobile Phase: A typical mobile phase for the separation of quinidine and its metabolites is a mixture of hexanes, ethanol, and ethanolamine.[2]

-

Internal Standard: Primaquine is commonly used as an internal standard for quantification.[2]

-

-

Pharmacokinetic Analysis:

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Vdss, clearance, and terminal half-life.

-

Workflow for Pharmacokinetic Analysis of this compound

Caption: Workflow for in vivo pharmacokinetic analysis of this compound.

Pharmacodynamics

This compound exhibits electrophysiological effects on the heart, although it is generally considered to be less potent than its parent compound, quinidine.

Cardiac Electrophysiological Effects

Studies have shown that this compound contributes to the electrophysiological effects observed after quinidine administration. Specifically, serum concentrations of this compound have been correlated with changes in the ventricular effective refractory period in human subjects.[3] However, in vitro studies using canine Purkinje fibers have demonstrated that at a concentration of 10 µM, this compound does not produce a significant depression of the maximum upstroke velocity (Vmax) of the cardiac action potential, an effect that is observed with quinidine and some of its other metabolites.[4] This suggests a different pharmacological profile compared to the parent drug.

It has been reported that quinidine is approximately three to four times more active than this compound at similar plasma concentrations in prolonging the QT-interval in the ECG of beagle dogs.[1]

Experimental Protocols

Protocol 2: In Vitro Electrophysiological Assessment in Canine Purkinje Fibers [4]

This protocol describes the methodology for evaluating the effects of this compound on cardiac action potentials.

-

Tissue Preparation:

-

Canine hearts are obtained, and Purkinje fibers are dissected from the ventricles.

-

The fibers are mounted in a tissue bath and superfused with Tyrode's solution.

-

-

Electrophysiological Recording:

-

Standard microelectrode techniques are used to record transmembrane action potentials.

-

Parameters such as Vmax and action potential duration at 90% repolarization (APD90) are measured at various stimulation cycle lengths.

-

-

Drug Application:

-

A baseline recording is obtained.

-

The tissue is then superfused with Tyrode's solution containing a known concentration of this compound (e.g., 10 µM) for a specified duration (e.g., 1 hour).

-

-

Data Analysis:

-

Changes in Vmax and APD90 from baseline are measured and analyzed to determine the electrophysiological effects of the compound.

-

Metabolism

Quinidine is metabolized in the liver to several metabolites, including this compound.

Metabolic Pathway

The primary metabolic pathway for the formation of this compound is the N-oxidation of the quinuclidine nitrogen of quinidine. This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP3A4.

Signaling Pathway for Quinidine Metabolism

Caption: Metabolic conversion of Quinidine to this compound.

Data Presentation: In Vitro Metabolism Kinetics

The following table presents the Michaelis-Menten constant (Km) for the formation of this compound from quinidine in human liver microsomes.

Table 3: Michaelis-Menten Constant for this compound Formation [5]

| Enzyme Source | Km (µM) |

| Human Liver Microsomes | 33 |

Experimental Protocols

Protocol 3: In Vitro Metabolism Study using Human Liver Microsomes [6]

This protocol details the methodology for characterizing the in vitro metabolism of quinidine to this compound.

-

Incubation Mixture:

-

Prepare an incubation mixture containing:

-

Human liver microsomes

-

NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Quinidine at various concentrations.

-

-

-

Incubation:

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate for a specified time period.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

-

Sample Preparation:

-

Centrifuge the mixture to pellet the protein.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Quantify the formation of this compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Kinetic Analysis:

-

Plot the rate of this compound formation against the substrate (quinidine) concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Conclusion

This compound is a pharmacologically active metabolite of quinidine that contributes to its overall electrophysiological effects. While less potent than its parent compound, its presence and activity should be considered in the comprehensive evaluation of quinidine's pharmacology and in the development of new antiarrhythmic agents. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working in this area. Further research is warranted to fully elucidate the specific ion channel interactions and the complete pharmacodynamic profile of this compound.

References

- 1. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Contribution of quinidine metabolites to electrophysiologic responses in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilization of Quinidine N-oxide as a Reference Standard in High-Performance Liquid Chromatography (HPLC) Analysis

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the use of Quinidine N-oxide as a reference standard in HPLC analysis. This is crucial for the accurate quantification of quinidine and its metabolites in various matrices, supporting pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.

Introduction

Quinidine, a class IA antiarrhythmic agent, undergoes extensive metabolism in the body, leading to the formation of several metabolites, including this compound.[1][2][3] The pharmacological activity of these metabolites necessitates their individual quantification to fully understand the drug's efficacy and potential toxicity.[2] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the simultaneous determination of quinidine and its metabolites.[1][2][3] The use of a well-characterized reference standard for each metabolite, such as this compound, is essential for method validation and the generation of reliable data.[4]

This compound is a significant metabolite of quinidine, and its synthesis and characterization have been reported.[5][6] This application note outlines a general HPLC method suitable for the separation and quantification of this compound, alongside its parent drug, quinidine, and other major metabolites.

Experimental Protocols

This section details the recommended materials and methods for the HPLC analysis of this compound.

2.1. Materials and Reagents

-

Quinidine reference standard

-

Other relevant metabolite reference standards (e.g., 3-hydroxyquinidine, 2'-quinidinone)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ammonium formate

-

Orthophosphoric acid

-

Potassium dihydrogen phosphate

-

High-purity water

-

0.45 µm membrane filters for solvent and sample filtration

2.2. Instrumentation

A standard HPLC system equipped with:

-

Quaternary or binary pump

-

Autosampler

-

Column oven

-

UV or fluorescence detector

2.3. Chromatographic Conditions

Two exemplary HPLC methods are provided below, derived from established methodologies for quinidine and its metabolites. Method A represents a normal-phase separation, while Method B describes a reverse-phase separation.

Table 1: HPLC Method Parameters

| Parameter | Method A (Normal Phase) | Method B (Reverse Phase) |

| Column | Silica, 5 µm | C18, 5 µm, 15 cm x 4.6 mm |

| Mobile Phase | Methanol: 1 N Ammonium Nitrate: 2 N Ammonium Hydroxide (28:1:1 v/v)[1] | Phosphate Buffer (pH 3.0 adjusted with phosphoric acid): Acetonitrile (25:75 v/v)[8] |

| Flow Rate | 1.0 mL/min | 0.8 mL/min[8] |

| Detection | Fluorescence (Excitation: 340 nm, Emission: 425 nm)[9] | UV at 254 nm[8] |

| Injection Volume | 20 µL | 20 µL |

| Column Temperature | Ambient | Ambient |

2.4. Standard Solution Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the intended analysis (e.g., 1 µg/mL to 100 µg/mL).

2.5. Sample Preparation (for plasma samples)

-

To 1.0 mL of plasma, add a suitable internal standard.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ether, dichloromethane, and isopropanol).[3]

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following table summarizes typical performance data for HPLC methods used in the analysis of quinidine and its metabolites. Please note that these values are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 20 - 60 µg/mL | [8] |

| Correlation Coefficient (r²) | > 0.999 | [8] |

| Limit of Detection (LOD) | ~20 ng/mL | [3] |

| Recovery | 98 - 102% | [10] |

| Intra-day Precision (%RSD) | < 2% | |

| Inter-day Precision (%RSD) | < 5% |

Table 3: Exemplary Retention Times

| Compound | Retention Time (min) - Method B conditions (approx.) |

| Quinidine | 2.589[8] |

| This compound | Varies based on exact conditions |

| 3-hydroxyquinidine | Varies based on exact conditions |

| 2'-quinidinone | Varies based on exact conditions |

Note: Retention times are highly dependent on the specific HPLC column, mobile phase composition, and other chromatographic parameters. The retention time for this compound would need to be experimentally determined using the reference standard.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for using this compound as a reference standard in an HPLC analysis.

Caption: Workflow for HPLC analysis using a reference standard.

4.2. Metabolic Pathway of Quinidine

This diagram shows a simplified metabolic pathway of quinidine, highlighting the formation of this compound.

Caption: Simplified metabolic pathway of Quinidine.

Conclusion

The use of a certified this compound reference standard is indispensable for the accurate and precise quantification of this metabolite in biological and pharmaceutical samples. The HPLC methods and protocols outlined in this application note provide a solid foundation for researchers to develop and validate their own analytical procedures. Proper method validation, including linearity, accuracy, precision, and specificity, should always be performed to ensure the reliability of the obtained results.

References

- 1. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - CAS - 70116-00-6 | Axios Research [axios-research.com]

- 5. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clearsynth.com [clearsynth.com]

- 8. jidps.com [jidps.com]

- 9. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. deepdyve.com [deepdyve.com]

Application Notes and Protocols for Utilizing Quinidine N-oxide in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Quinidine N-oxide, a major metabolite of the antiarrhythmic drug quinidine, in drug metabolism studies. This compound serves as a useful tool for investigating the activity of cytochrome P450 enzymes, particularly CYP3A4.

Introduction

Quinidine undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several metabolites, including this compound.[1][2] The formation of this compound is predominantly catalyzed by CYP3A4, with minor contributions from CYP2C9 and CYP2E1.[3] While the (3S)-3-hydroxylation of quinidine is a more specific marker for CYP3A4 activity, the N-oxidation pathway still provides valuable insights into the function of this crucial drug-metabolizing enzyme.[3] Understanding the metabolism of quinidine and the role of its metabolites is critical for predicting drug-drug interactions and assessing the overall pharmacokinetic profile of quinidine.[4]

Data Presentation

Table 1: Kinetic Parameters for the Formation of Quinidine Metabolites in Human Liver Microsomes

| Metabolite | Enzyme | Km (µM) | Vmax (nmol/mg/h) |

| (3S)-3-hydroxyquinidine | CYP3A4 | 74.2 | 74.4 |

| This compound | CYP3A4 (low affinity) | 76.1 | 15.9 |

| (3S)-3-hydroxyquinidine | P-450NF | 4 | - |

| This compound | P-450NF | 33 | - |

Data compiled from studies in human liver microsomes.[3][5]

Table 2: Inhibitory Potential of Quinidine and its Metabolites on CYP2D6

| Compound | Ki (µM) |

| Quinidine | 0.027 |

| Dihydroquinidine | 0.013 |

| 3-hydroxyquinidine | 0.43 |

| O-desmethylquinidine | 2.3 |

| This compound | 0.43 - 2.3 |

Data shows that this compound is a significantly weaker inhibitor of CYP2D6 compared to the parent drug, quinidine.[6]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay using this compound Formation

This protocol describes a method to assess the potential of a test compound to inhibit CYP3A4 activity by measuring the formation of this compound from quinidine in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

Quinidine

-

Test compound

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (e.g., a structurally similar compound not present in the incubation)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or DMSO).

-

Prepare stock solutions of the test compound at various concentrations.

-

Prepare the NADPH regenerating system in potassium phosphate buffer.

-

Prepare the internal standard solution in ACN for quenching the reaction.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Potassium phosphate buffer

-

Human Liver Microsomes (final protein concentration typically 0.2-0.5 mg/mL)

-

Test compound at desired concentrations (or vehicle control)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Data Analysis:

-

Calculate the rate of this compound formation in the presence and absence of the test compound.

-

Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Protocol 2: Reaction Phenotyping of Quinidine Metabolism

This protocol is designed to identify the specific CYP enzymes responsible for the metabolism of quinidine to its various metabolites, including this compound.[10][11]

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2E1, etc.)

-

Human Liver Microsomes (pooled)

-

Quinidine

-

Specific chemical inhibitors for each CYP isoform (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Incubations with Recombinant CYPs:

-

Incubate quinidine with a panel of individual recombinant human CYP enzymes in the presence of the NADPH regenerating system.

-

Follow the incubation and sample processing steps as described in Protocol 1.

-

Analyze the formation of this compound and other metabolites to identify which enzymes are capable of metabolizing quinidine.

-

-

Incubations with Human Liver Microsomes and Chemical Inhibitors:

-

Incubate quinidine with pooled human liver microsomes in the presence and absence of specific CYP inhibitors.

-

Pre-incubate the microsomes with the inhibitor before adding quinidine and initiating the reaction with the NADPH regenerating system.

-

Follow the incubation and sample processing steps as described in Protocol 1.

-

Analyze the formation of this compound and other metabolites.

-

-

Data Analysis:

-

Compare the rate of metabolite formation by the different recombinant CYPs to determine the relative contribution of each enzyme.

-

Calculate the percent inhibition of metabolite formation in the presence of each specific inhibitor in HLM to confirm the involvement of the respective CYP isoforms.

-

Visualizations

Caption: Metabolic pathways of quinidine.

Caption: Experimental workflow for a CYP3A4 inhibition assay.

References

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation of quinidine by human liver cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potent inhibition of yeast-expressed CYP2D6 by dihydroquinidine, quinidine, and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 11. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Quinidine N-oxide as a metabolite marker for quinidine administration

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Quinidine, a class IA antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This process results in the formation of several metabolites, including quinidine N-oxide. While less pharmacologically active than its parent compound or the major metabolite 3-hydroxyquinidine, this compound serves as a valuable biomarker for monitoring quinidine administration and studying its metabolic pathways.[4][5] These application notes provide a comprehensive overview of this compound as a metabolite marker, including quantitative data, detailed experimental protocols for its detection, and visualizations of the metabolic pathway and analytical workflow.

Data Presentation

The following tables summarize the pharmacokinetic parameters and plasma concentrations of quinidine and its metabolite, this compound, following quinidine administration in humans.

Table 1: Pharmacokinetic Parameters of Quinidine and this compound in Healthy Human Volunteers

| Parameter | Quinidine | This compound | Reference |

| Elimination Half-Life (t½) | 5 to 12 hours | 2.5 ± 0.28 hours | [4][6] |

| Volume of Distribution (Vd) | 2.0 to 3.5 L/kg | - | [6] |

| Total Body Clearance | 2.5 to 5.0 mL/min/kg | - | [6] |

| Renal Clearance | - | 1.3 ± 0.3 L/hr | [4] |

| Fraction Excreted Unchanged in Urine | 15% to 40% | 13.9% ± 3.7% (of administered this compound dose) | [4][6] |

Table 2: Plasma Concentrations of Quinidine and this compound After Intravenous Infusion and Oral Administration of Quinidine in Healthy Volunteers

| Administration Route | Analyte | Plasma Concentration (mg/L) | Time Point | Reference |

| Intravenous Infusion (7 hours) | Quinidine | 2.9 ± 0.3 | End of infusion | [7] |

| This compound | 0.28 ± 0.03 | End of infusion | [7] | |

| Multiple Oral Doses (every 4 hours for 12 doses) | Quinidine | 2.89 ± 0.50 | Trough level | [7] |

| This compound | 0.40 ± 0.13 | Trough level | [7] |

Metabolic Pathway of Quinidine

Quinidine is primarily metabolized in the liver by CYP3A4, leading to the formation of several metabolites, including 3-hydroxyquinidine and this compound.[1][3] The N-oxidation of quinidine is a significant metabolic route.

Caption: Metabolic pathway of quinidine to this compound.

Experimental Protocols

This section provides detailed methodologies for the quantification of quinidine and this compound in biological matrices.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quinidine and Metabolites in Plasma

This protocol is adapted from established methods for the analysis of quinidine and its metabolites.[8][9][10]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1.0 mL of plasma in a glass tube, add an internal standard (e.g., a structurally similar compound not present in the sample).

-

Add 1.0 mL of a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add 5.0 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the HPLC mobile phase.

-

Vortex for 30 seconds and inject a 50 µL aliquot into the HPLC system.

2. HPLC Conditions

-

Column: Silica-based normal-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol, 1 N ammonium nitrate, and 2 N ammonium hydroxide (e.g., 28:1:1 v/v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 330 nm and emission at 445 nm.

-

Temperature: Ambient.

3. Quality Control

-

Prepare calibration standards by spiking known concentrations of quinidine and this compound into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure accuracy and precision.

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quinidine and Metabolites

This protocol provides a general framework for developing a sensitive and specific UPLC-MS/MS method, based on similar applications.[11][12]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog of quinidine).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for injection.

2. UPLC-MS/MS Conditions

-

Column: A reversed-phase column suitable for small molecule analysis (e.g., C18, 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a few minutes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of quinidine and its metabolites.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Ion Transitions (MRM):

-

Quinidine: Precursor ion (Q1) -> Product ion (Q3)

-

This compound: Precursor ion (Q1) -> Product ion (Q3)

-

(Specific m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards).

-

3. Quality Control

-

Construct a calibration curve using blank plasma spiked with known concentrations of the analytes.

-

Include QC samples at multiple concentration levels in each analytical run to monitor the performance of the assay.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of quinidine and its metabolites from biological samples.

Caption: General workflow for metabolite analysis.

Conclusion

The quantification of this compound in conjunction with the parent drug provides valuable insights into the pharmacokinetics and metabolism of quinidine. The protocols outlined in these application notes offer robust and reliable methods for researchers and drug development professionals to accurately measure these compounds in biological matrices. The use of such methods can aid in therapeutic drug monitoring, drug-drug interaction studies, and a deeper understanding of the factors influencing quinidine disposition.

References